molecular formula C8H6BrF3S B1522406 3-Bromo-5-trifluoromethylthioanisole CAS No. 1072944-92-3

3-Bromo-5-trifluoromethylthioanisole

Cat. No.: B1522406
CAS No.: 1072944-92-3
M. Wt: 271.1 g/mol
InChI Key: MJVCLKAKVIMBLZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-5-trifluoromethylthioanisole typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-bromoanisole with trifluoromethylthiolating agents under controlled conditions to introduce the trifluoromethylthio group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

3-Bromo-5-trifluoromethylthioanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thioanisole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the trifluoromethyl group.

Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-5-trifluoromethylthioanisole is primarily related to its ability to undergo nucleophilic aromatic substitution reactions. The trifluoromethylthio group enhances the compound’s reactivity, allowing it to interact with various molecular targets. In corrosion inhibition, the compound forms a protective layer on metal surfaces, preventing oxidation and degradation.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-5-trifluoromethylthioanisole include:

    3-Bromoanisole: Lacks the trifluoromethylthio group, making it less reactive in certain synthetic pathways.

    5-Trifluoromethylthioanisole: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    3-Bromo-4-trifluoromethylthioanisole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of a bromine atom and a trifluoromethylthio group, which provides a distinct set of chemical properties and reactivity patterns.

Properties

IUPAC Name

1-bromo-3-methylsulfanyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVCLKAKVIMBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674590
Record name 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-92-3
Record name 1-Bromo-3-(methylthio)-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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